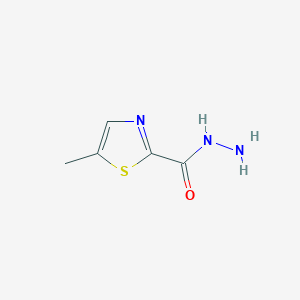

5-Methyl-1,3-thiazole-2-carbohydrazide

Descripción general

Descripción

5-Methyl-1,3-thiazole-2-carbohydrazide is a heterocyclic compound featuring a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1,3-thiazole-2-carbohydrazide typically involves the reaction of 5-methyl-1,3-thiazole-2-carboxylic acid with hydrazine hydrate. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

5-Methyl-1,3-thiazole-2-carboxylic acid+Hydrazine hydrate→this compound

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Cyclocondensation Reactions

The carbohydrazide group readily undergoes cyclocondensation with carbonyl compounds to form heterocyclic systems. For example:

Reaction with aromatic aldehydes :

5-Methyl-1,3-thiazole-2-carbohydrazide reacts with substituted benzaldehydes under acidic conditions (e.g., acetic acid) to yield Schiff bases (N′-arylmethylidene derivatives). These reactions typically proceed at room temperature with high efficiency .

| Aldehyde Substituent | Reaction Time (hr) | Yield (%) | Product |

|---|---|---|---|

| 4-Nitrobenzaldehyde | 4 | 88 | 5g |

| 4-Methylbenzaldehyde | 3.5 | 85 | 5d |

| 4-Chlorobenzaldehyde | 4 | 82 | 5j |

Mechanism :

-

Nucleophilic attack by the hydrazide’s –NH₂ group on the aldehyde carbonyl.

Acylation Reactions

The hydrazide group participates in acylation with acid chlorides or anhydrides:

Reaction with acetyl chloride :

Forms N-acetyl derivatives, which are precursors for further functionalization. This reaction occurs in the presence of triethylamine as a base, yielding products with improved lipophilicity for pharmacological applications .

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Benzoyl chloride | DCM, 0°C, 2 hr | N-Benzoyl derivative | Anticancer agents |

| Chloroacetyl chloride | Et₃N, THF, reflux | N-Chloroacetyl derivative | Antimicrobial scaffolds |

Key finding : Acylated derivatives exhibit enhanced bioactivity, with 5j showing MIC values of 6.25 µg/mL against S. aureus .

Formation of Heterocyclic Derivatives

The thiazole ring and hydrazide group jointly enable cyclization into polyheterocycles:

Reaction with α-haloketones :

In ethanol under reflux, this compound reacts with phenacyl bromides to form thiazolo[3,2-b] triazine derivatives. These compounds demonstrate cytotoxic activity against cancer cell lines (e.g., IC₅₀ = 10–30 µM for glioblastoma) .

Example :

Oxidation:

The thiazole sulfur atom undergoes oxidation with H₂O₂ or mCPBA to form sulfoxides or sulfones, altering electronic properties and bioactivity.

| Oxidizing Agent | Product | Impact on Activity |

|---|---|---|

| H₂O₂ (30%) | Thiazole sulfoxide | Reduced cytotoxicity |

| mCPBA | Thiazole sulfone | Enhanced metabolic stability |

Reduction:

Catalytic hydrogenation (H₂/Pd-C) reduces the C=N bond in Schiff base derivatives, yielding secondary amines with retained thiazole integrity.

Biological Activity Correlations

Reaction products exhibit structure-dependent bioactivity:

| Derivative | Activity | Key Data | Source |

|---|---|---|---|

| 5g | Anti-inflammatory (BSA denaturation) | IC₅₀ = 46.29 µg/mL | |

| 5j | Antimicrobial | MIC = 6.25 µg/mL (E. coli) | |

| 34 | Anticancer | IC₅₀ = 12.5 µM (MCF-7) |

Structure-Activity Relationship (SAR) :

-

Electron-withdrawing groups (e.g., –NO₂, –Cl) enhance antimicrobial potency .

-

Bulky aryl substituents improve COX-2 inhibition via hydrophobic interactions .

Reaction Optimization Insights

Aplicaciones Científicas De Investigación

Anticancer Activity

Numerous studies have highlighted the potential of thiazole derivatives, including 5-methyl-1,3-thiazole-2-carbohydrazide, as promising anticancer agents. For instance, research has shown that thiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. A notable study synthesized several thiazole derivatives and tested their activity against human cancer cell lines such as A549 (lung adenocarcinoma) and HCT-116 (colon cancer) using MTT assays. Compounds demonstrated IC50 values indicating effective inhibition of cell proliferation, suggesting that structural modifications can enhance anticancer activity .

Antimicrobial Properties

The compound has also been studied for its antimicrobial properties. Research indicates that thiazole derivatives possess activity against a range of pathogens, including bacteria and fungi. For example, derivatives of this compound have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. The structure-activity relationship (SAR) studies suggest that specific substituents on the thiazole ring enhance antimicrobial efficacy .

Pesticidal Activity

This compound has been identified as a potential pesticide due to its insecticidal properties. Patents describe its use in controlling agricultural pests such as locusts and various plant pathogens. The compound acts by disrupting the biological processes of pests and pathogens, thereby reducing crop damage .

Plant Growth Regulation

In addition to its pesticidal properties, this compound has been explored for its role in plant growth regulation. Studies indicate that it can act as a plant activator, promoting growth and enhancing resistance to diseases when applied in agricultural settings .

Synthesis and Evaluation of Anticancer Agents

A study conducted by Evren et al. synthesized novel thiazole derivatives from this compound and evaluated their anticancer activity against NIH/3T3 mouse embryoblast cells and A549 human lung adenocarcinoma cells. The results showed that certain derivatives exhibited strong selectivity and induced apoptosis in cancer cells .

Antimicrobial Efficacy Against Resistant Strains

Another significant study focused on the antimicrobial efficacy of thiazole derivatives against multidrug-resistant strains of bacteria. The findings revealed that specific compounds derived from this compound had minimal inhibitory concentrations (MICs) comparable to standard antibiotics, indicating their potential as effective antimicrobial agents .

Data Tables

| Application Area | Specific Use Case | Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Effective against A549 and HCT-116 cell lines |

| Antimicrobial agents | Active against MRSA with MIC <0.5 μg/mL | |

| Agriculture | Pesticides | Effective against locusts and fungal pathogens |

| Plant growth regulation | Enhances plant resistance to diseases |

Mecanismo De Acción

The mechanism of action of 5-Methyl-1,3-thiazole-2-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms. The compound may also interact with cellular enzymes and receptors, leading to its therapeutic effects.

Comparación Con Compuestos Similares

- 5-Methyl-1,3-thiazole-2-carboxylic acid

- 4-Methyl-1,3-thiazole-2-carbohydrazide

- 2-Methyl-1,3-thiazole-5-carbohydrazide

Comparison: 5-Methyl-1,3-thiazole-2-carbohydrazide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development.

Actividad Biológica

5-Methyl-1,3-thiazole-2-carbohydrazide is a heterocyclic compound recognized for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a thiazole ring substituted with a methyl group and a carbohydrazide functional group. Its molecular formula is C₅H₈N₄OS. The thiazole moiety enhances the compound's chemical reactivity and biological activity, making it a focus of medicinal chemistry research.

Target Interactions

Thiazole derivatives, including this compound, interact with various biological targets such as enzymes and receptors. These interactions can lead to significant cellular effects, including modulation of cell signaling pathways and gene expression.

Enzyme Inhibition

The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it can bind to the active sites of enzymes through non-covalent interactions like hydrogen bonding and van der Waals forces. This inhibition can disrupt normal cellular processes, leading to effects such as apoptosis and oxidative stress response modulation .

Biological Activities

This compound exhibits a broad spectrum of biological activities:

- Antimicrobial Activity : The compound has demonstrated antibacterial properties against strains like Staphylococcus aureus and Escherichia coli. Its minimum inhibitory concentration (MIC) values indicate strong antibacterial efficacy .

- Antitumor Potential : Research has indicated that thiazole derivatives can act as potential antitumor agents. In vitro studies have shown that certain derivatives exhibit cytotoxic effects against cancer cell lines, such as HepG-2 (liver cancer cells) through mechanisms that may involve DNA interaction .

- Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it can inhibit protein denaturation and modulate inflammatory pathways .

Anticancer Activity

A study synthesized several thiazole derivatives using this compound as a synthon. These compounds were tested against HepG-2 cell lines using MTT assays. Notably, specific structural modifications were found to enhance anticancer activity significantly .

Antimicrobial Evaluation

In another study, the antimicrobial activity of this compound was assessed against various bacterial strains. The results indicated that the compound exhibited potent antibacterial effects with MIC values lower than those of standard antibiotics like nitrofurantoin .

| Activity | Tested Strains/Cells | Results |

|---|---|---|

| Antibacterial | Staphylococcus aureus, E. coli | MIC values indicating strong efficacy |

| Antitumor | HepG-2 (liver cancer) | Significant cytotoxicity observed |

| Anti-inflammatory | Bovine serum albumin | IC50 values indicating inhibition |

Pharmacokinetics

The pharmacokinetic profile of this compound shows that it is slightly soluble in water but soluble in alcohol and ether. This solubility profile affects its bioavailability and therapeutic potential.

Propiedades

IUPAC Name |

5-methyl-1,3-thiazole-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3OS/c1-3-2-7-5(10-3)4(9)8-6/h2H,6H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFWTZUVXTJCFKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00669373 | |

| Record name | 5-Methyl-1,3-thiazole-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00669373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858486-43-8 | |

| Record name | 5-Methyl-1,3-thiazole-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00669373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.